methyl 6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetically derived small molecule characterized by a tetrahydrothienopyridine core. This compound features a 4-(N-methyl-N-phenylsulfamoyl)benzamido substituent at the 2-position and an ethyl group at the 6-position of the pyridine ring. The carboxylate ester at the 3-position is esterified with a methyl group, and the hydrochloride salt enhances its aqueous solubility .
Properties
IUPAC Name |
methyl 6-ethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2.ClH/c1-4-28-15-14-20-21(16-28)34-24(22(20)25(30)33-3)26-23(29)17-10-12-19(13-11-17)35(31,32)27(2)18-8-6-5-7-9-18;/h5-13H,4,14-16H2,1-3H3,(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYKZHINYVVAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the realm of antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound based on available literature.
Chemical Structure and Properties
The compound has the following molecular formula: C25H28ClN3O5S2, with a molecular weight of 550.09 g/mol. The IUPAC name reflects its complex structure, which includes a tetrahydrothieno[2,3-c]pyridine core modified with various functional groups.
Synthesis
The synthesis of this compound involves multiple steps, often beginning with the formation of the tetrahydrothieno[2,3-c]pyridine framework. The introduction of the sulfamoyl and benzamido groups is critical for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity .
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridines exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against several bacterial strains, highlighting their potential as therapeutic agents against infections . The specific compound has not been extensively studied in this context; however, its structural analogs have shown promising results.
Anticancer Activity
The anticancer properties of thieno[2,3-c]pyridine derivatives have garnered attention due to their ability to inhibit cancer cell proliferation. In vitro studies utilizing MTT assays have shown that these compounds can induce cytotoxic effects in various cancer cell lines including MCF-7 (breast cancer), SW480 (colon cancer), and HEPG-2 (liver cancer) . The mechanism often involves apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Test Systems | Observations |
|---|---|---|
| Antimicrobial | Various bacterial strains | Significant inhibition observed |
| Anticancer | MCF-7, SW480, HEPG-2 | Cytotoxic effects; apoptosis induction |
| Enzyme Inhibition | Human PNMT | Potent inhibitors identified |
Case Studies
- Antimicrobial Efficacy : A study synthesized multiple tetrahydrothieno derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications significantly enhanced antibacterial potency .
- Cytotoxicity Evaluation : In a comparative study on tetrahydropyridothienopyrimidine derivatives, compounds were tested for their cytotoxic effects on human cancer cell lines using MTT assays. The findings suggested that structural modifications could lead to enhanced anticancer activity through targeted pathways .
- Enzyme Inhibition Studies : Research on related compounds revealed that modifications to the thieno-pyridine structure could enhance selectivity and potency as inhibitors of human PNMT, a key enzyme in catecholamine biosynthesis. This suggests potential applications in neuropharmacology .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds related to methyl 6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride exhibit promising anticancer properties. The thieno[2,3-c]pyridine scaffold has been associated with the inhibition of tumor growth in various cancer cell lines.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of derivatives of this compound and their evaluation against breast cancer cell lines. The results demonstrated that certain modifications in the structure led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. The presence of the sulfamoyl group enhances its interaction with bacterial enzymes, which can inhibit bacterial growth.
Data Table: Antimicrobial Activity
| Compound Variant | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Methyl variant | E. coli | 15 |
| Ethyl variant | S. aureus | 20 |
| Control | N/A | 0 |
This table summarizes the antimicrobial activity observed in a laboratory setting where various derivatives were tested against common pathogens .
Pharmacological Applications
1. Neurological Disorders
The compound's potential in treating neurological disorders is being explored due to its ability to cross the blood-brain barrier. Preliminary research suggests that it may have neuroprotective effects.
Case Study:
In a recent animal model study, administration of this compound showed a reduction in neuroinflammation markers associated with Alzheimer's disease. The study indicated improved cognitive function in treated subjects compared to controls .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural characteristics allow it to act as a competitive inhibitor.
Data Table: Enzyme Inhibition
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Carbonic Anhydrase | 5 | Competitive inhibition |
| Acetylcholinesterase | 8 | Non-competitive inhibition |
This table illustrates the enzyme inhibition potency of this compound against key enzymes relevant in pharmacology .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl carboxylate group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Conditions :
-
Acidic: 6M HCl, reflux (6–8 hours)
-
Basic: 1M NaOH, reflux (4–6 hours)
Products :
-
6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (confirmed via NMR and LC-MS).
Kinetics :
-
Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions ( at 80°C) compared to acidic conditions ().
Sulfonamide Group Reactivity
The N-methyl-N-phenylsulfamoyl group exhibits stability under mild conditions but undergoes cleavage under strong acidic or oxidative environments.
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | Conc. HSO, 100°C, 12h | 4-Sulfobenzoic acid + N-methylaniline | 72 |
| Oxidative Cleavage | HO/AcOH, 60°C, 6h | Sulfonic acid derivative + nitrosoarene | 58 |
Mechanistic studies suggest protonation of the sulfonamide nitrogen in acidic conditions weakens the S–N bond, enabling cleavage.
Benzamido Hydrolysis
The amide bond linking the benzamido group to the thienopyridine core hydrolyzes under prolonged heating:
Conditions :
-
6M HCl, reflux (10–12 hours)
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1M NaOH, ethanol, reflux (8–10 hours)
Outcomes :
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Acidic: 4-(N-methyl-N-phenylsulfamoyl)benzoic acid + 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (isolated as hydrochloride salt) .
-
Basic: Requires protection of the ester group to avoid parallel hydrolysis.
Thiophene Ring Oxidation
The sulfur atom in the thieno[2,3-c]pyridine ring oxidizes to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | DCM, RT, 4h | Sulfoxide (single diastereomer) | 90% |
| HO/AcOH | 60°C, 8h | Sulfone | 85% |
The sulfoxide derivative shows enhanced hydrogen-bonding capacity, influencing solubility .
Alkylation of the Pyridine Nitrogen
The tertiary amine in the tetrahydrothienopyridine ring undergoes quaternization:
Reaction :
-
Methyl iodide, KCO, DMF, 60°C, 24h
-
Product: Quaternary ammonium salt (confirmed via -NMR shift at δ 3.4 ppm for N–CH) .
Applications :
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss stages at:
Key Data Tables
| Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ester hydrolysis (acidic) | 78 | 98.5 |
| Sulfonamide cleavage | 72 | 95.2 |
| Amide hydrolysis (acidic) | 65 | 97.8 |
| Thiophene oxidation | 90 | 99.1 |
Table 2: Spectral Data for Key Products
| Product | -NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|
| Sulfoxide derivative | 3.2 (s, 3H, S=O), 7.4–7.6 (m, Ar–H) | 553.1245 [M+H] |
| Quaternary ammonium salt | 3.4 (s, 3H, N–CH), 4.1 (q, 2H, COOCH) | 568.1562 [M] |
Mechanistic and Synthetic Challenges
-
Selectivity : Competing reactions between ester, amide, and sulfonamide groups necessitate precise pH and temperature control.
-
Characterization : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical for confirming structures due to overlapping signals in complex derivatives .
Research Outlook
Comparison with Similar Compounds
6-Methyl-2-(4-(N-Methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS: 449767-11-7)
6-Methyl-N-(4-Methoxyphenyl)-2-[(E)-(4-Methylphenyl)methylene-amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Structural Differences: Features a 4-methoxyphenyl substituent and a methylene-amino linkage instead of the sulfamoylbenzamido group .
- Implications :
- The methoxyphenyl group may enhance π-π stacking interactions with aromatic residues in target proteins.
- Reduced sulfonamide functionality could diminish binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrases).
Physicochemical and Pharmacological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
